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Compound of Interest

Compound Name: 5-Bromo-4-methylpyridin-3-ol

Cat. No.: B6326328 Get Quote

Pyridin-3-ol and its derivatives are crucial scaffolds in medicinal chemistry and materials

science. The pyridine ring, an isostere of benzene, imparts unique electronic properties and

hydrogen bonding capabilities. The hydroxyl group at the 3-position can act as both a hydrogen

bond donor and acceptor, influencing solubility, crystal packing, and interactions with biological

targets. Halogenation and alkylation of the pyridine ring, as in 5-Bromo-4-methylpyridin-3-ol,
further modulate the molecule's lipophilicity, metabolic stability, and electronic distribution,

making it a potentially valuable intermediate for the synthesis of novel bioactive compounds.[1]

[2]

While theoretical and experimental studies have been conducted on various substituted

pyridines, 5-Bromo-4-methylpyridin-3-ol remains largely unexplored.[3][4] This guide aims to

bridge this knowledge gap by presenting a detailed protocol for its theoretical investigation,

thereby providing a predictive foundation for its synthesis and characterization.

Proposed Computational Methodology
The theoretical investigation of 5-Bromo-4-methylpyridin-3-ol can be effectively carried out

using quantum chemical calculations, with Density Functional Theory (DFT) being a powerful

and widely used method for studying substituted pyridines.[2][5]

Software and Theoretical Level
A suitable quantum chemistry software package, such as the GAUSSIAN suite of programs, is

recommended.[5] The computational approach will employ the B3LYP (Becke, 3-parameter,
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Lee-Yang-Parr) hybrid functional, which has demonstrated high accuracy in predicting the

properties of similar organic molecules.[4][5] For a balance of accuracy and computational cost,

the 6-311++G(d,p) basis set is proposed for all calculations, including geometry optimization,

vibrational frequency analysis, and the prediction of electronic properties.[5]

Step-by-Step Computational Protocol
Molecular Structure Input: The initial molecular structure of 5-Bromo-4-methylpyridin-3-ol
will be constructed using a molecular modeling program.

Geometry Optimization: A full geometry optimization will be performed without any symmetry

constraints to locate the global minimum on the potential energy surface. This process yields

the most stable conformation of the molecule.[5]

Vibrational Frequency Analysis: A frequency calculation will be conducted on the optimized

geometry to confirm that it represents a true energy minimum (i.e., no imaginary

frequencies). This analysis also provides theoretical infrared (IR) and Raman spectra.[1][5]

Spectroscopic Predictions:

NMR Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method will be used to

calculate the isotropic chemical shifts (¹³C and ¹H) with respect to a reference standard

(e.g., Tetramethylsilane - TMS).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to

predict the electronic absorption spectra, providing insights into the electronic transitions.

Electronic Property Analysis:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

[5]

Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the

electron density distribution and identify potential sites for electrophilic and nucleophilic

attack.[3]
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Predicted Molecular Structure and Properties
Based on the proposed DFT calculations, we can anticipate the key structural and electronic

features of 5-Bromo-4-methylpyridin-3-ol.

Optimized Geometry
The geometry optimization is expected to reveal the bond lengths, bond angles, and dihedral

angles of the most stable conformer. A summary of the expected quantitative data is presented

in Table 1.

Table 1: Predicted Geometrical Parameters of 5-Bromo-4-methylpyridin-3-ol

Parameter Predicted Value (Placeholder)

C-Br Bond Length ~1.85 - 1.95 Å

C-O Bond Length ~1.35 - 1.40 Å

O-H Bond Length ~0.95 - 1.00 Å

C-N-C Bond Angle ~118 - 122°

C-C-Br Bond Angle ~117 - 121°

C-C-O Bond Angle ~118 - 122°

Note: These are anticipated ranges based on similar structures and would be populated with

precise values from the DFT calculations.

Molecular Visualization
The molecular structure and the proposed computational workflow can be visualized using the

following diagrams.

Caption: Molecular structure of 5-Bromo-4-methylpyridin-3-ol.
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Initial Molecular Structure

Geometry Optimization (DFT/B3LYP/6-311++G(d,p))

Vibrational Frequency Analysis NMR Chemical Shift Calculation (GIAO) UV-Vis Spectra Prediction (TD-DFT) Electronic Properties (HOMO-LUMO, MEP)

Theoretical Data and Analysis

Click to download full resolution via product page

Caption: Proposed computational workflow for theoretical studies.

Theoretical Spectroscopic Analysis
The proposed computational methods will provide a detailed prediction of the spectroscopic

properties of 5-Bromo-4-methylpyridin-3-ol, which are invaluable for its future experimental

identification and characterization.

Vibrational Spectroscopy (IR and Raman)
The vibrational frequency analysis will yield a set of normal modes, each with a corresponding

frequency and intensity. This data can be used to generate a theoretical infrared (IR) and

Raman spectrum. Key vibrational modes to be analyzed are summarized in Table 2.

Table 2: Predicted Vibrational Frequencies and Assignments
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Vibrational Mode
Predicted Wavenumber (cm⁻¹)
(Placeholder)

O-H Stretch ~3600 - 3400

C-H Stretch (Aromatic) ~3100 - 3000

C-H Stretch (Methyl) ~2980 - 2850

C=N, C=C Stretch ~1600 - 1400

C-O Stretch ~1250 - 1150

C-Br Stretch ~700 - 500

Note: These are anticipated ranges and would be populated with precise values from the DFT

calculations. The correlation between calculated and experimental frequencies is expected to

be strong, validating the computational model.[5]

NMR Spectroscopy
The calculated ¹³C and ¹H chemical shifts will provide a theoretical NMR spectrum, aiding in the

structural elucidation of the molecule if and when it is synthesized. The predicted chemical

shifts will be influenced by the electron-withdrawing effects of the bromine atom and the

nitrogen in the pyridine ring, as well as the electron-donating effects of the hydroxyl and methyl

groups.

UV-Vis Spectroscopy
TD-DFT calculations will predict the electronic transitions and the corresponding absorption

wavelengths (λmax). This information is crucial for understanding the electronic structure and

photophysical properties of the molecule. The HOMO-LUMO energy gap will be correlated with

the lowest energy electronic transition.

Electronic Properties and Reactivity
The electronic properties derived from the DFT calculations will offer insights into the reactivity

and potential applications of 5-Bromo-4-methylpyridin-3-ol.
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Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energies are fundamental in determining the electronic behavior of a

molecule. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity

and lower kinetic stability.[5] The distribution of these orbitals will reveal the most probable sites

for electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties

Property Predicted Value (Placeholder)

HOMO Energy ~ -5.5 to -6.5 eV

LUMO Energy ~ -1.0 to -2.0 eV

HOMO-LUMO Energy Gap ~ 3.5 to 5.5 eV

Dipole Moment ~ 2.0 to 3.5 Debye

Note: These are anticipated ranges based on similar molecules and would be populated with

precise values from the DFT calculations.

Molecular Electrostatic Potential (MEP)
The MEP map will visually represent the charge distribution. The red-colored regions, indicating

high electron density, are expected around the nitrogen and oxygen atoms, suggesting these

are the most likely sites for electrophilic attack. The blue-colored regions, indicating low

electron density, will highlight areas susceptible to nucleophilic attack.[3]

Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical framework for the study of 5-
Bromo-4-methylpyridin-3-ol using DFT calculations. The proposed methodologies are

grounded in established practices for similar pyridine derivatives and are expected to yield

reliable predictions of the molecule's structural, spectroscopic, and electronic properties.[2][4]

[5]

The theoretical data generated from this proposed study will serve as a critical foundation for

guiding the synthesis, purification, and experimental characterization of 5-Bromo-4-
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methylpyridin-3-ol. Furthermore, these computational insights will be invaluable for

researchers and drug development professionals in exploring its potential as a novel building

block in the design of new therapeutic agents and functional materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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